Cas no 1350478-98-6 (N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine)

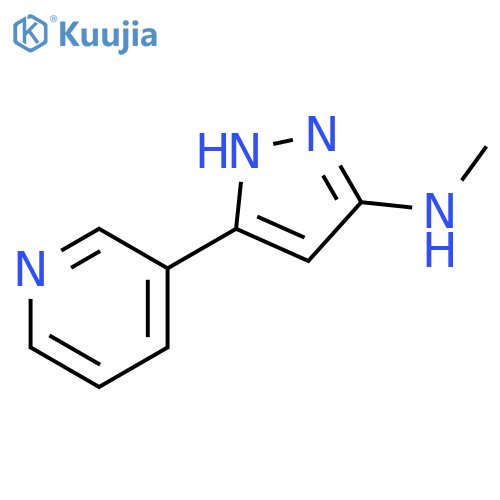

1350478-98-6 structure

商品名:N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine

CAS番号:1350478-98-6

MF:C9H10N4

メガワット:174.20250082016

MDL:MFCD20731203

CID:5574022

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine

- 1H-Pyrazol-3-amine, N-methyl-5-(3-pyridinyl)-

-

- MDL: MFCD20731203

- インチ: 1S/C9H10N4/c1-10-9-5-8(12-13-9)7-3-2-4-11-6-7/h2-6H,1H3,(H2,10,12,13)

- InChIKey: LKSAYQMUEBZVCH-UHFFFAOYSA-N

- ほほえんだ: N1C(C2=CC=CN=C2)=CC(NC)=N1

じっけんとくせい

- 密度みつど: 1.253±0.06 g/cm3(Predicted)

- ふってん: 460.1±35.0 °C(Predicted)

- 酸性度係数(pKa): 2.95±0.10(Predicted)

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-96066-10.0g |

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |

1350478-98-6 | 95% | 10g |

$4236.0 | 2023-06-08 | |

| Enamine | EN300-3084368-0.5g |

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |

1350478-98-6 | 95% | 0.5g |

$768.0 | 2024-05-21 | |

| Enamine | EN300-3084368-2.5g |

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |

1350478-98-6 | 95% | 2.5g |

$1931.0 | 2024-05-21 | |

| 1PlusChem | 1P019TK5-250mg |

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |

1350478-98-6 | 95% | 250mg |

$664.00 | 2023-12-22 | |

| 1PlusChem | 1P019TK5-1g |

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |

1350478-98-6 | 95% | 1g |

$1281.00 | 2023-12-22 | |

| 1PlusChem | 1P019TK5-100mg |

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |

1350478-98-6 | 95% | 100mg |

$485.00 | 2023-12-22 | |

| Enamine | EN300-3084368-5g |

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |

1350478-98-6 | 95% | 5g |

$2858.0 | 2023-09-01 | |

| Enamine | EN300-3084368-0.05g |

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |

1350478-98-6 | 95% | 0.05g |

$229.0 | 2024-05-21 | |

| Enamine | EN300-3084368-0.1g |

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |

1350478-98-6 | 95% | 0.1g |

$342.0 | 2024-05-21 | |

| Enamine | EN300-3084368-0.25g |

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine |

1350478-98-6 | 95% | 0.25g |

$487.0 | 2024-05-21 |

N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine 関連文献

-

Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

5. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

1350478-98-6 (N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine) 関連製品

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量